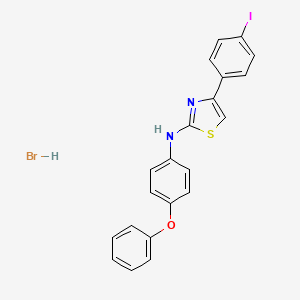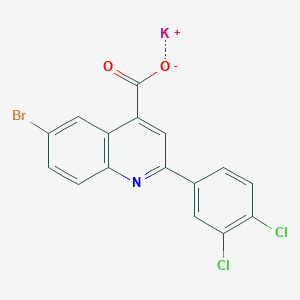![molecular formula C36H22O9S2 B4897749 4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)' is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OPA-8 and is a derivative of naphthalene dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
OPA-8 has potential applications in various fields, including material science, biomedical research, and environmental science. In material science, OPA-8 can be used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials that have applications in gas storage, catalysis, and drug delivery. OPA-8 can also be used as a fluorescent probe for the detection of metal ions in environmental samples.
In biomedical research, OPA-8 has been shown to have anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. OPA-8 has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Wirkmechanismus
The mechanism of action of OPA-8 is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. OPA-8 also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
OPA-8 has been shown to have anti-cancer and anti-inflammatory properties in vitro. It has also been shown to have low toxicity in vitro. However, the effects of OPA-8 in vivo are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OPA-8 in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using OPA-8 in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
For OPA-8 research include the synthesis of new derivatives with improved properties, the investigation of its potential applications in drug delivery, and the study of its mechanism of action in vivo.
Synthesemethoden
The synthesis method of OPA-8 involves the reaction between 4,4'-dithiodiphenol and 1,8-naphthalenedicarboxylic acid in the presence of a catalyst. The reaction results in the formation of OPA-8, which is a white crystalline solid. The purity of the compound can be increased by recrystallization.
Eigenschaften
IUPAC Name |
4-[4-[4-(4,5-dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22O9S2/c37-33(38)25-5-1-3-23-29(17-15-27(31(23)25)35(41)42)46-21-11-7-19(8-12-21)45-20-9-13-22(14-10-20)47-30-18-16-28(36(43)44)32-24(30)4-2-6-26(32)34(39)40/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJJCKCDHYPEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)SC3=CC=C(C=C3)OC4=CC=C(C=C4)SC5=C6C=CC=C(C6=C(C=C5)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[4-(4,5-Dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

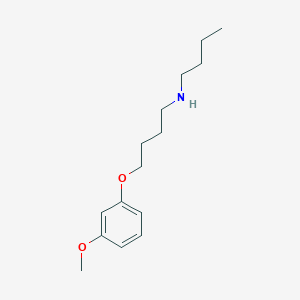
![N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4897678.png)
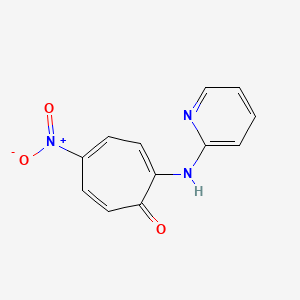
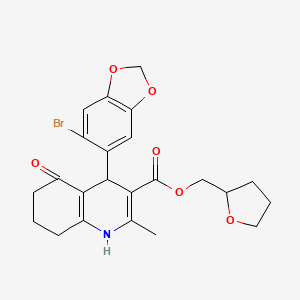
![ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)
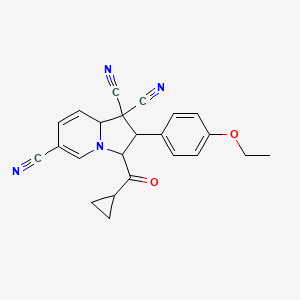
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
